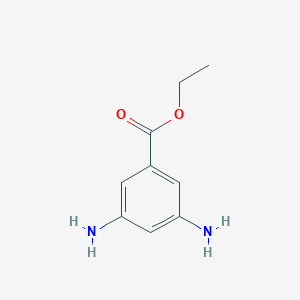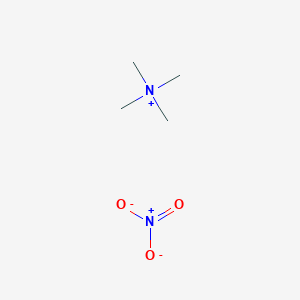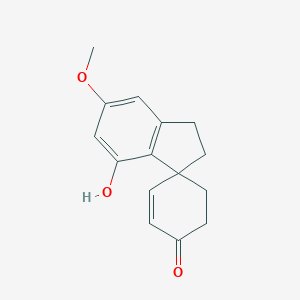
Cannabispirenone A
Descripción general
Descripción
Cannabispirenone A is a spiro-compound isolated from the cannabis plant, Cannabis sativa. It is known for its neuroprotective properties, particularly against N-methyl-D-aspartate receptor-induced excitotoxicity. This compound has shown potential in increasing cell survival, reducing reactive oxygen species production, lipid peroxidation, and intracellular calcium levels .
Métodos De Preparación
Cannabispirenone A can be synthesized asymmetrically from 3,5-dimethoxyaniline in 11 steps. The synthesis involves the use of an enamine and methyl vinyl ketone, followed by hydrolysis to form the spiro center . Another method involves the conversion of 5,7-dimethoxyindanone to O-methylcannabispirenone, which is then demethylated to yield this compound
Análisis De Reacciones Químicas
Cannabispirenone A undergoes several types of chemical reactions:
Hydrogenation: Synthetic this compound can be hydrogenated to form cannabispirone.
Reduction: This compound can be reduced by borohydride to form epimeric α- and β-cannabispiranols.
Common reagents used in these reactions include borohydride, dichlorodicyanobenzoquinone, and lithium 1,1-dimethylethanethiolate. Major products formed from these reactions include cannabispirone, α- and β-cannabispiranols, and cannabispiradienone.
Aplicaciones Científicas De Investigación
Cannabispirenone A has several scientific research applications:
Neuroprotection: It has shown neuroprotective effects against N-methyl-D-aspartate receptor-induced excitotoxicity in neural cells.
Antioxidative Properties: The compound has antioxidative properties, reducing reactive oxygen species production and lipid peroxidation.
Cannabinoid Receptor Modulation: This compound increases the expression of cannabinoid receptor 1, which may be involved in its neuroprotective signaling pathway.
Mecanismo De Acción
Cannabispirenone A exerts its effects by modulating the endocannabinoid system. It increases the expression of cannabinoid receptor 1, which helps regulate calcium currents and protect neural cells from excitotoxicity. The compound also reduces reactive oxygen species production and lipid peroxidation, contributing to its neuroprotective effects .
Comparación Con Compuestos Similares
Cannabispirenone A is unique due to its spirocyclic structure and neuroprotective properties. Similar compounds include:
Cannabispirenone B: Another spiro-compound isolated from Cannabis sativa.
Cannabispiradienone: A dehydrogenated derivative of this compound.
Cannabispirone: A hydrogenated derivative of this compound.
These compounds share structural similarities but differ in their specific chemical properties and biological activities.
Propiedades
IUPAC Name |
4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYJADZNMQXLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979230 | |
| Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63213-00-3 | |
| Record name | Cannabispirenone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063213003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


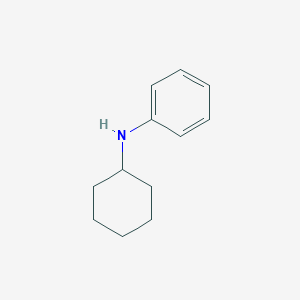

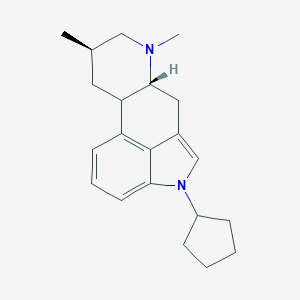
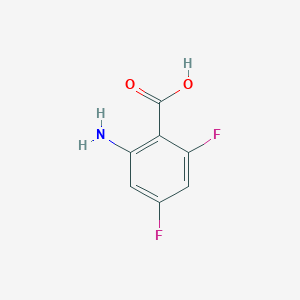
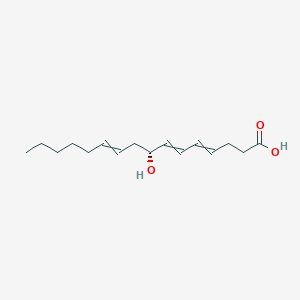
![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)
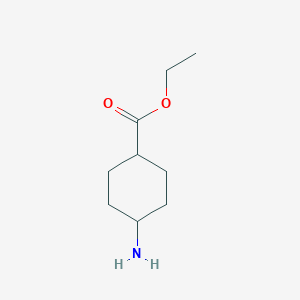
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)

![4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
